molecular formula C13H17N5 B3718780 2-TETRAHYDRO-2(1H)-PYRIDINYLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE

2-TETRAHYDRO-2(1H)-PYRIDINYLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE

Cat. No.: B3718780
M. Wt: 243.31 g/mol
InChI Key: NAXXECPUKBATGQ-ZHACJKMWSA-N
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Description

2-TETRAHYDRO-2(1H)-PYRIDINYLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes both a tetrahydropyridine and a triazolopyridine moiety. These structural elements are known for their significant roles in medicinal chemistry and pharmacology due to their biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 2-TETRAHYDRO-2(1H)-PYRIDINYLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE typically involves multi-step synthetic routes. One common method starts with the preparation of the triazolopyridine core, which is then fused with the tetrahydropyridine moiety under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents such as trifluoroacetic acid and dichloromethane . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts like palladium on carbon (Pd/C) for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2-TETRAHYDRO-2(1H)-PYRIDINYLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial agent, with studies demonstrating its activity against various bacterial strains . Additionally, its unique structure makes it a valuable tool in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to interact with certain enzymes, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target, but generally, the compound’s structure allows it to fit into the active sites of enzymes or receptors, blocking their normal function .

Comparison with Similar Compounds

Compared to other similar compounds, 2-TETRAHYDRO-2(1H)-PYRIDINYLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE stands out due to its unique combination of a tetrahydropyridine and a triazolopyridine moiety. Similar compounds include other triazolopyridine derivatives and tetrahydropyridine-containing molecules, which may share some biological activities but differ in their specific interactions and applications .

Properties

IUPAC Name

(2E)-2-piperidin-2-ylidene-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c14-9-10(11-5-1-3-7-15-11)13-17-16-12-6-2-4-8-18(12)13/h15H,1-8H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXXECPUKBATGQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=C(C#N)C2=NN=C3N2CCCC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN/C(=C(\C#N)/C2=NN=C3N2CCCC3)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-TETRAHYDRO-2(1H)-PYRIDINYLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE
Reactant of Route 2
2-TETRAHYDRO-2(1H)-PYRIDINYLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE
Reactant of Route 3
2-TETRAHYDRO-2(1H)-PYRIDINYLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE
Reactant of Route 4
2-TETRAHYDRO-2(1H)-PYRIDINYLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE
Reactant of Route 5
2-TETRAHYDRO-2(1H)-PYRIDINYLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE
Reactant of Route 6
2-TETRAHYDRO-2(1H)-PYRIDINYLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE

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